molecular formula C10H10N2O2 B5637612 N-phenyl-2-butenediamide

N-phenyl-2-butenediamide

Cat. No. B5637612
M. Wt: 190.20 g/mol
InChI Key: ODGJJMUVZXDCFG-VOTSOKGWSA-N
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Description

Synthesis Analysis

  • The synthesis of similar complexes often involves reactions under specific conditions. For example, N,N′-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine H2L reacts with [Y{N(SiHMe2)2}3(thf)2] in thf–hexane to afford monomeric compounds, showcasing the complexity of such synthesis processes (Runte et al., 1996).

Molecular Structure Analysis

  • X-ray diffraction analysis is commonly used to determine the molecular structures of such compounds. For example, an X-ray study of [Cu(Edda)(Phen)] · 5H2O revealed specific arrangements of N atoms and O atoms around the Cu atom, indicating the importance of structural analysis in understanding these compounds (Zabel et al., 2008).

Chemical Reactions and Properties

  • Complex chemical reactions are involved in the formation of these compounds. For instance, phenyldimethylsilyllithium reacts with N,N-dimethylamides in various ways depending on stoichiometry, temperature, and structure, leading to different products (Buswell et al., 2004).

Physical Properties Analysis

  • The physical properties of these compounds can vary greatly. For example, the crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was determined through X-ray diffraction, showcasing the diversity in physical properties based on molecular structure (Ziaulla et al., 2011).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are influenced by molecular structure and synthesis methods. For instance, the synthesis and characterization of multicolor electrochromic poly(amide-imide)s with specific moieties showed how molecular alterations can impact the chemical properties (Wang & Hsiao, 2010).

Safety and Hazards

The safety data sheet for a related compound, N-Phenylsuccinimide, indicates that it can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves and eye protection when handling such compounds .

Future Directions

The future directions for the study of N-phenyl-2-butenediamide and its derivatives could involve further exploration of their potential as acetyl- and butyryl-cholinesterase inhibitors for Alzheimer’s disease . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

(E)-N'-phenylbut-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(13)6-7-10(14)12-8-4-2-1-3-5-8/h1-7H,(H2,11,13)(H,12,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGJJMUVZXDCFG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-phenylbut-2-enediamide

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